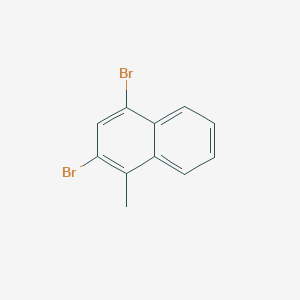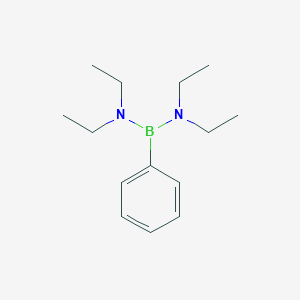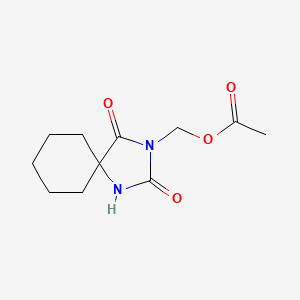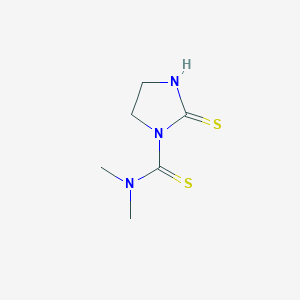
9(10H)-Phenanthrenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Phenanthrenone is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by a phenanthrene backbone with a ketone functional group at the 9-position. This compound is known for its rigid structure and significant volume, making it a valuable building block in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Phenanthrenone typically involves the oxidation of phenanthrene. One common method is the use of chromic acid (H₂CrO₄) in acetic acid (CH₃COOH) as the oxidizing agent. The reaction proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same oxidation reaction but is optimized for large-scale production with controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form phenanthrenequinone.
Reduction: It can be reduced to 9,10-dihydroxyphenanthrene using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Chromic acid in acetic acid under reflux.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydroxyphenanthrene.
Substitution: Brominated phenanthrenone derivatives.
Applications De Recherche Scientifique
9(10H)-Phenanthrenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyimides and other high-performance polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a neurotransmitter release enhancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9(10H)-Phenanthrenone, particularly in its role as a neurotransmitter release enhancer, involves the blockade of specific potassium (K⁺) channels. This blockade leads to an increase in the evoked release of neurotransmitters, enhancing synaptic transmission. The compound’s molecular targets include KCNQ2 channels, which are crucial for regulating neuronal excitability.
Comparaison Avec Des Composés Similaires
Phenanthrenequinone: An oxidized derivative of phenanthrene with similar structural features.
9,10-Dihydroxyphenanthrene: A reduced form of 9(10H)-Phenanthrenone.
Anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its specific ketone functional group at the 9-position, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
484-16-2 |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
10H-phenanthren-9-one |
InChI |
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8H,9H2 |
Clé InChI |
NDVAMUMVOJRAJV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


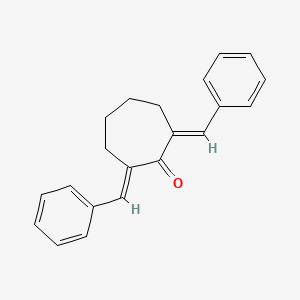

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
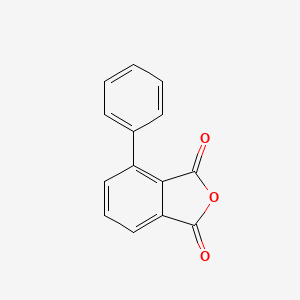
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
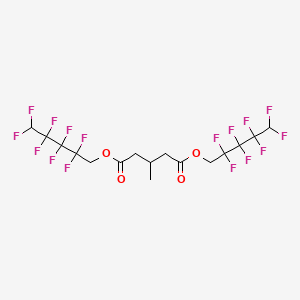
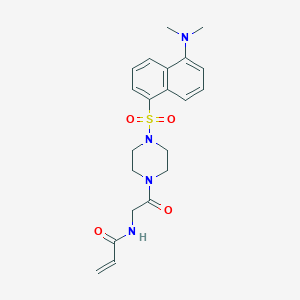
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
